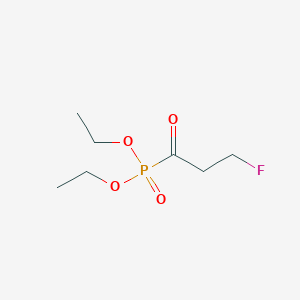![molecular formula C63H119NO B12560298 N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide CAS No. 192516-29-3](/img/structure/B12560298.png)
N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide is a complex organic compound derived from cholestane It is characterized by its unique structure, which includes a cholestane backbone linked to a long-chain amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide typically involves the reaction of cholestane derivatives with long-chain fatty amides. The process begins with the preparation of cholestane derivatives, which are then reacted with octadecyloctadecanamide under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors, where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, resulting in reduced derivatives.
Substitution: Substitution reactions involve the replacement of specific functional groups with others, using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Wissenschaftliche Forschungsanwendungen
N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential role in biological processes and interactions with cellular components.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular functions and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5alpha-Cholestan-3-one: A related compound with a similar cholestane backbone but different functional groups.
5alpha-Cholestan-3beta-ol: Another similar compound with a hydroxyl group instead of an amide group.
Uniqueness
N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide is unique due to its specific structure, which combines a cholestane backbone with a long-chain amide
Eigenschaften
CAS-Nummer |
192516-29-3 |
|---|---|
Molekularformel |
C63H119NO |
Molekulargewicht |
906.6 g/mol |
IUPAC-Name |
N-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-octadecyloctadecanamide |
InChI |
InChI=1S/C63H119NO/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-51-64(61(65)42-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)56-47-49-62(6)55(52-56)43-44-57-59-46-45-58(54(5)41-39-40-53(3)4)63(59,7)50-48-60(57)62/h53-60H,8-52H2,1-7H3/t54-,55+,56?,57+,58-,59+,60+,62+,63-/m1/s1 |
InChI-Schlüssel |
SHIWLYRAHFTXGW-HLJQALLESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCN(C1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)C(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(C1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)C(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(3,5-dibromophenyl)sulfanyl]acetate](/img/structure/B12560225.png)
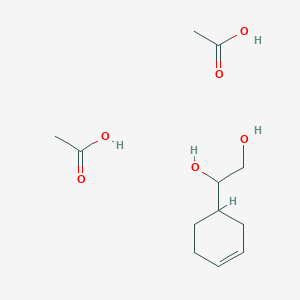
![(R)-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12560233.png)
![Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate](/img/structure/B12560234.png)
![10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12560241.png)
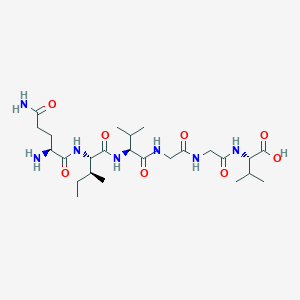
![1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]-](/img/structure/B12560270.png)

![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)
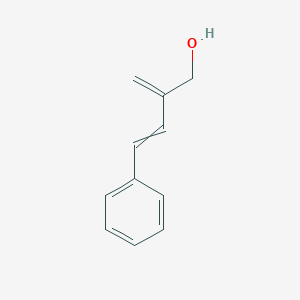
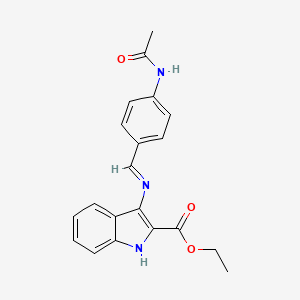

![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
